2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1116339-69-5
VCID: VC2674824
InChI: InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16)
SMILES: C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

CAS No.: 1116339-69-5

Cat. No.: VC2674824

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid - 1116339-69-5

Specification

CAS No. 1116339-69-5
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16)
Standard InChI Key MMKPYLFNEAWURD-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O
Canonical SMILES C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid is a complex organic molecule containing a pyrimidine ring substituted with a carboxylic acid group and a 4-hydroxypiperidine moiety. The compound's structure features a pyrimidine core with a carboxylic acid group at the 5-position and a 4-hydroxypiperidine group attached to the nitrogen at the 1-position of the pyrimidine ring . This structural arrangement contributes to its unique chemical properties and potential biological activities. The presence of both the pyrimidine ring and the hydroxypiperidine group creates a molecule with multiple functional sites that can interact with biological targets.

The compound contains several important functional groups that contribute to its chemical reactivity and potential biological interactions. These include a carboxylic acid moiety, which can participate in hydrogen bonding and acid-base reactions, a hydroxyl group on the piperidine ring that can act as both a hydrogen bond donor and acceptor, and a pyrimidine ring with nitrogen atoms that can interact with various biological targets . This combination of functional groups creates a versatile molecule with potential applications in pharmaceutical research.

Molecular Structure and Representation

The molecular structure of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid can be represented in various formats:

Representation TypeNotation
Molecular FormulaC₁₀H₁₃N₃O₃
SMILESC1CN(CCC1O)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16)
InChIKeyMMKPYLFNEAWURD-UHFFFAOYSA-N

The compound features a planar pyrimidine ring with a carboxylic acid group at the 5-position and a chair-conformational 4-hydroxypiperidine attached to the nitrogen at position 2 of the pyrimidine ring . This structural arrangement is significant for its potential interactions with biological targets and its physicochemical properties.

Physicochemical Properties

The physicochemical properties of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid are critical for understanding its behavior in various chemical and biological systems. These properties influence its solubility, bioavailability, and potential interactions with biological targets.

Basic Physical Properties

PropertyValueReference
Molecular Weight223.23 g/mol
Exact Mass223.09569129 Da
Physical StateSolid (presumed)
XLogP3-AA0.1

The compound's relatively low molecular weight (under 500 g/mol) and moderate lipophilicity (XLogP3 value of 0.1) suggest that it may have favorable drug-like properties according to Lipinski's Rule of Five, which is often used to evaluate potential drug candidates . These characteristics may contribute to its potential utility in pharmaceutical applications.

Hydrogen Bonding Characteristics

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2

The compound's ability to form hydrogen bonds, as indicated by its donor and acceptor counts, suggests potential for interactions with biological macromolecules such as proteins and nucleic acids . The limited number of rotatable bonds (2) indicates a relatively rigid structure, which may contribute to specific binding interactions with target molecules.

Identification and Nomenclature

Proper identification and nomenclature are essential for accurate scientific communication about chemical compounds. 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid has several standardized identifiers used in chemical databases and literature.

Standard Identifiers

Identifier TypeValueReference
CAS Registry Number1116339-69-5
PubChem CID53415565
DSSTox Substance IDDTXSID90697064
WikidataQ82626878

Current Research and Future Directions

Research on pyrimidine derivatives continues to be an active area in medicinal chemistry and drug discovery. Compounds like 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid may serve as starting points for developing more targeted therapeutics.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on pyrimidine derivatives have revealed important insights into how structural modifications affect biological activity . The hydroxypiperidine and carboxylic acid functionalities in 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid provide opportunities for derivatization to optimize properties such as potency, selectivity, and pharmacokinetics.

Recent research on pyrimidine-based xanthine oxidase inhibitors has involved scaffold hopping and investigation of intramolecular hydrogen bonding, which could provide valuable insights for future development of compounds based on 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator